Molecular Weight and Lipophilicity Advantage
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (MW 222.24) is 28.05 Da lighter than its closest commercially available 1,4,4-trimethyl analog (CAS 802541-48-6; MW 250.29), placing it within the lead-like MW range (<250 Da) preferred for fragment elaboration. Its calculated LogP of 0.87 (XlogP = 1.2) is approximately 0.5–1.0 units lower than the trimethyl analog (estimated LogP ~1.7–2.2 based on additive fragment contributions), translating to roughly 3–10× greater aqueous solubility [1]. The topological polar surface area (TPSA) of 61.2 Ų is identical to most N1-alkyl analogs, but the absence of additional hydrophobic methyl groups at C4 preserves a favorable TPSA/LogP balance for CNS and oral bioavailability according to the rule-of-five framework [2].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 222.24 g/mol; LogP = 0.87 (calculated); XlogP = 1.2; TPSA = 61.2 Ų |
| Comparator Or Baseline | 1,4,4-Trimethyl analog (CAS 802541-48-6): MW = 250.29 g/mol; estimated LogP ~1.7–2.2 |
| Quantified Difference | ΔMW = −28.05 Da (−11.2%); ΔLogP ≈ −0.8 to −1.3 units |
| Conditions | Calculated physicochemical properties (ACD/Labs or XlogP3 algorithm); no experimental LogD7.4 available for either compound |
Why This Matters
Lower MW and LogP directly translate to superior ligand efficiency indices (LE ≈ 0.3–0.4 kcal/mol per heavy atom) and reduced risk of solubility-limited assay interference in biochemical and cellular screening cascades.
- [1] Molbase. CAS 802541-48-6: 1,4,4-Trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester. MW: 250.294; Exact Mass: 250.132. Accessed May 2026. View Source
- [2] Chem-space. Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CSSB00010074714). LogP: 1.18; TPSA: 61 Ų; Rotatable bonds: 3; Fsp3: 0.545. Accessed May 2026. View Source
